molecular formula C5H10BrCl3Si B599427 5-Bromopentyltrichlorosilane CAS No. 174094-37-2

5-Bromopentyltrichlorosilane

Cat. No.: B599427
CAS No.: 174094-37-2
M. Wt: 284.474
InChI Key: IXVXHHXWSRHHNQ-UHFFFAOYSA-N
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Description

5-Bromopentyltrichlorosilane: is an organosilicon compound with the molecular formula C5H10BrCl3Si . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials . The compound is known for its reactivity due to the presence of both bromine and trichlorosilane functional groups, making it a valuable reagent in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopentyltrichlorosilane can be synthesized through the reaction of 5-bromopentanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction scheme is as follows:

C5H11BrOH+HSiCl3C5H10BrSiCl3+H2O\text{C5H11BrOH} + \text{HSiCl3} \rightarrow \text{C5H10BrSiCl3} + \text{H2O} C5H11BrOH+HSiCl3→C5H10BrSiCl3+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes the careful control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in a sealed reactor to prevent the escape of volatile components and to maintain anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromopentyltrichlorosilane undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The trichlorosilane group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form 5-bromopentylsilane derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products:

    Silanols: Formed through hydrolysis.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: 5-Bromopentyltrichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins .

Biology and Medicine: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups. This can enhance the properties of biomaterials, making them more suitable for medical applications .

Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic materials and devices .

Mechanism of Action

The mechanism of action of 5-bromopentyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The trichlorosilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in the modification of surfaces .

Comparison with Similar Compounds

  • 5-Chloropentyltrichlorosilane
  • 5-Iodopentyltrichlorosilane
  • 5-Fluoropentyltrichlorosilane

Comparison: 5-Bromopentyltrichlorosilane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group, facilitating nucleophilic substitution reactions more readily. This makes this compound a more versatile reagent in organic synthesis .

Properties

IUPAC Name

5-bromopentyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVXHHXWSRHHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[Si](Cl)(Cl)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrCl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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